molecular formula C8H14FNO2 B122856 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 143840-33-9

tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

Cat. No. B122856
M. Wt: 175.2 g/mol
InChI Key: VWSDKMQGCVVQBV-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound, also known as fluoro-carbamate, is a highly potent and selective inhibitor of serine hydrolases.

Scientific Research Applications

Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of proteomics, where it is used as a tool to study the function and activity of serine hydrolases. It has been shown to be a highly specific inhibitor of these enzymes, making it a valuable tool for identifying their substrates and studying their biological functions.

Mechanism Of Action

The mechanism of action of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate involves the covalent modification of the active site serine residue of serine hydrolases. This results in the irreversible inhibition of the enzyme, as the modified serine residue cannot be restored to its original state. The inhibition is highly selective, as the compound only reacts with serine hydrolases and not other classes of enzymes.

Biochemical And Physiological Effects

Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate has been shown to have a range of biochemical and physiological effects. Inhibition of serine hydrolases can lead to changes in lipid metabolism, inflammation, and neurotransmitter signaling. In addition, the compound has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using tert-butyl N-[trans-2-fluorocyclopropyl]carbamate in lab experiments include its high potency and selectivity for serine hydrolases, making it a valuable tool for studying these enzymes. However, the irreversible nature of the inhibition can also be a limitation, as it may not be suitable for studying the dynamic regulation of enzyme activity.

Future Directions

There are several future directions for the study of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate. One area of interest is in the development of more selective inhibitors for specific serine hydrolases. Another direction is in the application of the compound in the study of neurological disorders, where serine hydrolases have been implicated in the pathology of diseases such as Alzheimer's and Parkinson's. Finally, the compound may also have potential therapeutic applications, particularly in the treatment of inflammatory and pain-related disorders.
Conclusion
In conclusion, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a highly potent and selective inhibitor of serine hydrolases that has significant potential for scientific research applications. Its unique properties make it a valuable tool for studying the function and activity of these enzymes, and it may also have potential therapeutic applications in the future. Further research is needed to fully explore the potential of this compound and its derivatives.

properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSDKMQGCVVQBV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

Synthesis routes and methods

Procedure details

In 30 ml of tert-butanol was dissolved 2 g of cis-2-fluoro-1-cyclopropanecarboxylic acid. After addition of 8 g of diphenylphosphorylazide (DPPA) and 3 g of triethylamine, the resulting mixture was heated under reflux for 8 hours. After removing the solvent, the residue was subjected to column chromatography using 50 g of silica gel, and 900 mg of 1-tert-butoxycarbonylamino-2-fluorocyclopropane was obtained from chloroform eluate. After allowing to stand, the crystals were washed with n-hexane to yield a sublimatic colorless crystals. m.p. 58°-60° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

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